molecular formula C9H9NO B153380 4-(Pyridin-3-yl)but-3-yn-1-ol CAS No. 138487-20-4

4-(Pyridin-3-yl)but-3-yn-1-ol

Cat. No.: B153380
CAS No.: 138487-20-4
M. Wt: 147.17 g/mol
InChI Key: GTWACVFJDRATJU-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)but-3-yn-1-ol (CAS 138487-20-4) is a versatile chemical building block prized in organic synthesis for its molecular structure that incorporates both a pyridine ring and a terminal alkyne functionality . This compound is primarily utilized in Click Chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to create triazole derivatives that are valuable scaffolds in drug discovery and material science . Its pyridine moiety can act as a ligand in coordination chemistry, aiding in the synthesis of metal complexes with potential catalytic or biological activity . The electron-withdrawing nature of the pyridine ring can influence the reactivity of the alkyne, allowing for further functionalization and enabling the creation of diverse molecular architectures for research and industrial applications . This compound serves as a key intermediate in the development of more complex molecules for pharmaceuticals and agrochemicals . Recent studies leveraging click chemistry with similar pyridine-alkyne building blocks have demonstrated their application in developing targeted inhibitors, such as those for cancer-associated carbonic anhydrase isoforms (hCA IX and XII), highlighting its relevance in medicinal chemistry . Furthermore, structural analogs of this compound have been investigated as potent anti-inflammatory lead compounds that target receptors like the pregnane X receptor (PXR), underscoring the value of the pyridinyl-alkynyl motif in probing structure-activity relationships (SAR) and developing new therapeutic agents . Please handle with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not classified as a drug, cosmetic, or medicinal product. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWACVFJDRATJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies

Catalytic Cross-Coupling Approaches for 4-(Pyridin-3-yl)but-3-yn-1-ol Construction

The formation of the C(sp)-C(sp2) bond between the pyridine (B92270) ring and the butynol (B8639501) side chain is a critical step in the synthesis of this compound. Sonogashira reactions are a cornerstone for this transformation.

Palladium- and Copper-Catalyzed Sonogashira Reactions for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction is a powerful cross-coupling method that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely employed in organic synthesis due to its reliability and mild reaction conditions, which often allow for the use of aqueous media and room temperature. wikipedia.orglibretexts.org

In the context of synthesizing this compound, this reaction involves the coupling of a 3-halopyridine with but-3-yn-1-ol. The general scheme for this reaction is as follows:

Sonogashira Reaction SchemeScheme 1: General Sonogashira coupling for the synthesis of this compound.

The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. libretexts.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. For instance, the use of N,N-dimethylformamide (DMF) as a solvent has been shown to yield good results in similar reactions. scirp.org Temperature is also a critical parameter, with higher temperatures often leading to improved yields. scirp.org

While highly effective, a notable side reaction in copper-co-catalyzed Sonogashira reactions is the Glaser coupling, which leads to the homocoupling of the alkyne. wikipedia.org This can be mitigated by carrying out the reaction under an inert atmosphere. wikipedia.org

Transition-Metal-Free Alkyne Arylation Protocols

While Sonogashira reactions are prevalent, research has also explored transition-metal-free methods for the arylation of alkynes. These methods offer potential advantages in terms of cost and toxicity. One such approach involves the BF₃·OEt₂-mediated addition of Grignard or organozinc reagents to pyridines, followed by oxidative aromatization. nih.gov This method has demonstrated good regioselectivity and tolerance for a variety of functional groups. nih.gov

Another strategy is the propargylation of pyridine derivatives under alkaline conditions. This involves the nucleophilic substitution of a pyridin-3-yl halide with propargyl alcohol. A strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) is typically used to deprotonate the propargyl alcohol, generating a propargyloxide ion that then reacts with the 3-halopyridine.

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives.

Modified Bohlmann-Rahtz Reactions Incorporating Alkynone Units in Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a classic method for preparing substituted pyridines. jk-sci.com It traditionally involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. jk-sci.com

Modifications to this reaction have expanded its scope and utility. One significant improvement involves a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst. core.ac.uk This approach offers excellent control over regiochemistry and produces a variety of pyridines in good yields. core.ac.uk Further modifications have introduced the use of catalysts like acetic acid or Amberlyst 15 ion-exchange resin, which can lower the required reaction temperature for the cyclodehydration step. jk-sci.comorganic-chemistry.org

The following table summarizes some of the key features of modified Bohlmann-Rahtz reactions:

Catalyst/ReagentKey AdvantageYieldsReference
Acetic AcidSingle synthetic step, lower reaction temperatureGood to excellent organic-chemistry.org
Amberlyst 15Milder conditions, suitable for acid-sensitive substratesGood to excellent organic-chemistry.org
Ammonium FluorideEfficient synthesis of cycloalkane-fused pyridines under mild conditionsNot specified nih.gov

Ugi-Type Condensations Leading to Pyridine-Alkyne Frameworks

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. acs.orgacs.org By carefully selecting the starting components, the Ugi reaction can be used to construct complex molecular scaffolds, including those containing pyridine and alkyne functionalities.

Post-Ugi modifications are often employed to generate heterocyclic structures. For example, Ugi adducts can undergo intramolecular cyclization reactions to form various heterocycles. frontiersin.orgmdpi.com The use of pyridine-carboxaldehydes as the aldehyde component in an Ugi reaction can directly incorporate the pyridine ring into the final product. acs.org Subsequent intramolecular reactions, such as the Pictet-Spengler reaction, can then be used to form fused polycyclic systems. acs.org

The choice of components and reaction conditions can influence the outcome of the Ugi reaction and subsequent cyclizations. For instance, the use of different acids can direct the cyclization pathway to yield different heterocyclic cores. acs.org

Chemoselective Functional Group Transformations on this compound

The presence of multiple functional groups in this compound—a hydroxyl group, an alkyne, and a pyridine ring—allows for a variety of chemoselective transformations. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid. Conversely, the alkyne group can be reduced to an alkene or an alkane. The pyridine ring itself can undergo electrophilic or nucleophilic substitution reactions.

The development of reagents and building blocks with multiple, orthogonally reactive functional groups is a key area of research in organic chemistry. scholaris.ca Carbonylazole derivatives, for example, have been shown to be chemoselective acylating agents. escholarship.org The reactivity of these reagents can be enhanced through catalysis with pyridinium (B92312) salts. escholarship.org

The ability to selectively modify one functional group while leaving others intact is crucial for the efficient synthesis of complex target molecules. For example, the hydroxyl group could be protected before performing a reaction on the pyridine ring or the alkyne, and then deprotected at a later stage.

Reactions at the Terminal Alkyne: Click Chemistry and Cycloadditions

1,3-Dipolar Cycloaddition Reactions

Beyond the CuAAC reaction, the terminal alkyne of this compound can act as a dipolarophile in other 1,3-dipolar cycloadditions. wikipedia.org These reactions involve a 1,3-dipole, a molecule with a delocalized three-atom, four-electron pi system, reacting with the alkyne to form a five-membered heterocyclic ring. organic-chemistry.org This class of reactions provides access to a wide array of heterocycles. frontiersin.org

A key example involves the reaction with pyridinium ylides, which can be generated in situ from the corresponding pyridinium salts. rsc.org The reaction of an N-acyl pyridinium ylide with the alkyne would lead to the formation of indolizine (B1195054) derivatives, which are important scaffolds in medicinal chemistry. rsc.org Similarly, cycloadditions with nitrile oxides (generated from oximes) can yield isoxazoles, while reactions with diazo compounds can produce pyrazoles. frontiersin.org The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. wikipedia.orgorganic-chemistry.org

Table 2: Examples of 1,3-Dipolar Cycloadditions

Dipole Dipolarophile Product
Nitrile Oxide (Ar-C≡N⁺-O⁻) This compound 3-Aryl-5-(2-hydroxyethyl-pyridin-3-ylmethyl)isoxazole
Azomethine Ylide This compound Dihydropyrrole derivative
Diels-Alder Type Reactions

In Diels-Alder [4+2] cycloadditions, alkynes can serve as the 2π-electron component (dienophile), reacting with a conjugated diene to form a six-membered ring. organic-chemistry.org Simple alkynes are often reluctant dienophiles and require high temperatures or electron-withdrawing groups to facilitate the reaction. organic-chemistry.org The reactivity of this compound as a dienophile could be explored with electron-rich dienes. The reaction would result in the formation of a cyclohexadiene ring, which could potentially aromatize under the reaction conditions to yield substituted benzene (B151609) derivatives. chim.it

A more advanced and synthetically powerful variant is the hexadehydro-Diels–Alder (HDDA) reaction, which involves the [4+2] cycloisomerization of a triyne to generate a highly reactive benzyne (B1209423) intermediate. nih.gov While this compound itself is not a triyne, it could be elaborated into an appropriate HDDA precursor, demonstrating its utility as a starting material for constructing complex aromatic systems.

Transformations Involving the Primary Alcohol Functionality (e.g., Oxidation, Etherification)

The primary alcohol group provides another handle for synthetic transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(pyridin-3-yl)but-3-yn-1-al, or further to the carboxylic acid, 4-(pyridin-3-yl)but-3-ynoic acid. The choice of oxidant determines the outcome. Mild conditions using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) will typically stop at the aldehyde stage. acs.orggoogle.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would lead to the carboxylic acid. These oxidized derivatives serve as valuable intermediates for further reactions, such as reductive aminations or amide couplings.

Etherification: The alcohol can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (R-X). This reaction allows for the introduction of a wide variety of alkyl or aryl groups. Alternatively, acid-catalyzed etherification or transetherification reactions using iron(III) catalysts can also be employed to form symmetrical or unsymmetrical ethers under mild conditions. acs.org

Table 3: Functionalization of the Primary Alcohol

Reaction Reagents Product
Oxidation (to aldehyde) Dess-Martin Periodinane, CH₂Cl₂ 4-(Pyridin-3-yl)but-3-yn-1-al
Oxidation (to acid) KMnO₄, base, then acid 4-(Pyridin-3-yl)but-3-ynoic acid
Etherification 1. NaH, THF; 2. Benzyl bromide 3-(4-(Benzyloxy)but-1-yn-1-yl)pyridine

Derivatization of the Pyridine Nitrogen Atom (e.g., N-Alkylation to form N-alkynylpyridinium salts)

The nitrogen atom of the pyridine ring is nucleophilic and can be derivatized, most commonly through N-alkylation or N-oxidation. A particularly interesting transformation is the formation of N-alkynylpyridinium salts. These compounds are highly electrophilic due to the electron-withdrawing nature of the positively charged pyridinium ring, which activates the alkyne towards nucleophilic attack. nih.gov The synthesis of N-alkynylpyridinium salts can be achieved by reacting the pyridine with hypervalent iodine reagents, specifically alkynyl-λ³-iodanes. nih.gov These salts are versatile intermediates, susceptible to Michael additions and further cycloaddition reactions, providing a pathway to complex, cationic polycyclic aromatic hydrocarbons. nih.gov

Alkyne Fragmentation and Rearrangement Reactions

The alkyne moiety in this compound can participate in various rearrangement and fragmentation reactions, often catalyzed by transition metals, particularly gold(I). Gold(I) complexes are highly effective at activating the C-C triple bond towards nucleophilic attack. nih.gov For example, the intramolecular addition of the hydroxyl group to the gold-activated alkyne can initiate a cascade of reactions. Depending on the specific substrate and conditions, this can lead to the formation of various heterocyclic structures, such as furans or pyrroles (if an amine is present). nih.gov While specific fragmentation reactions for this exact molecule are not widely reported, its structural motifs (homopropargyl alcohol, pyridine) make it a candidate for novel catalytic transformations leading to significant structural reorganization.

Stereoselective Synthesis and Chiral Resolution of Related Pyridinyl Alkynols

The creation of enantiomerically pure pyridinyl alkynols can be approached through two primary strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of a single enantiomer. Both methods have seen significant advancements, employing biocatalysis and transition-metal catalysis to achieve high levels of stereocontrol.

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases or esterases, to preferentially react with one enantiomer in a racemic mixture. ethz.ch This method is widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.netmdpi.com For propargyl alcohols, lipases are frequently employed to produce enantiopuer R-esters, leaving the S-alcohol unreacted. researchgate.net

Research into the kinetic resolution of tertiary alcohols, a class to which derivatives of this compound belong, has highlighted both challenges and successes. While tertiary alcohols are generally poor substrates for many enzymes, specific hydrolases and engineered variants have shown promise. researchgate.netoup.com A study on the kinetic resolution of acetates of tertiary 2-(pyridin-x-yl)but-3-yn-2-ols demonstrated that several recombinant carboxyl esterases could successfully resolve these compounds. researchgate.net Notably, excellent enantioselectivities were achieved for derivatives where the nitrogen was at the 2'-, 3'-, and 4'-positions of the pyridine ring. researchgate.net This success underscores the potential of using a panel of different enzymes to overcome the limited substrate range of any single biocatalyst. researchgate.net

The choice of enzyme and reaction conditions is critical. Lipase (B570770) A from Candida antarctica (CAL-A) has been used for the transesterification of racemic tertiary alcohols. oup.com However, challenges such as long reaction times and limited conversion can arise. oup.com To address the inherent low activity and enantioselectivity of some wild-type enzymes towards tertiary alcohol esters, strategies combining protein engineering and medium engineering have been developed. oup.com For instance, mutants of an esterase from Bacillus subtilis (BS2), guided by molecular modeling, showed dramatically increased enantioselectivity in the hydrolysis of 3-phenylbut-1-yn-3-yl acetate (B1210297) and its trifluoromethyl analog. oup.com The addition of a cosolvent like DMSO can also enhance enantioselectivity. oup.com

Dynamic kinetic resolution (DKR) represents a further optimization, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, which can theoretically achieve a 100% yield of a single enantiomer product. researchgate.net This has been successfully applied to various secondary alcohols using a combination of a lipase and a ruthenium catalyst. researchgate.net For propargyl alcohols, lipase/oxovanadium co-catalyzed DKR has enabled the quantitative conversion of racemic starting materials into optically active esters with high enantiomeric excess. researchgate.net

Table 1: Enzymatic Kinetic Resolution of Tertiary Propargyl Alcohols and Related Compounds
SubstrateEnzyme/CatalystReaction TypeKey FindingsReference
2-(Pyridin-x-yl)but-3-yn-2-ol acetatesRecombinant carboxyl esterasesHydrolysisExcellent enantioselectivities achieved for 2'-, 3'-, and 4'-pyridinyl isomers. researchgate.net
3-Phenylbut-1-yn-3-yl acetateBacillus subtilis esterase (BS2) mutant Gly105AlaHydrolysisEnantioselectivity (E) increased from 19 to 56 in the presence of 20% DMSO. oup.com
4,4,4-Trifluoro-3-phenylbut-1-yn-3-yl acetateBS2 mutant Glu188AspHydrolysisExcellent enantioselectivity (E > 100) yielding the (S)-alcohol with >99% ee. oup.com
Racemic Propargyl AlcoholsLipase / OxovanadiumDynamic Kinetic ResolutionQuantitative conversion to optically active esters with up to 99% ee. researchgate.net
Secondary 3-(trialkylsilyl)propargyl alcoholsPseudomonas fluorescens lipase / VMPS4Dynamic Kinetic ResolutionSilyl group reverses enantioselectivity, allowing production of the S-enantiomer. nih.gov

Asymmetric catalysis offers a more direct and atom-economical approach to chiral pyridinyl compounds by constructing the chiral center during the synthesis itself. numberanalytics.com However, the catalytic asymmetric synthesis of chiral pyridine derivatives presents unique challenges due to the pyridine nitrogen's Lewis basicity, which can coordinate to and deactivate metal catalysts. chim.it Despite these hurdles, several effective catalytic systems have been developed. chim.it

One prominent strategy is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile to construct the pyridine ring. researchgate.netrsc.org This method allows for the assembly of complex chiral pyridines in a single step. researchgate.net For instance, cobalt and rhodium complexes with chiral ligands have been used to catalyze the asymmetric cycloaddition of diynes and nitriles, achieving high yields and enantiomeric excesses. rsc.org Recent developments have focused on cobalt-catalyzed desymmetric [2+2+2] cycloadditions to create pyridines with all-carbon quaternary stereocenters in good yields and with excellent enantioselectivities. researchgate.net

Another powerful approach involves the direct, asymmetric functionalization of a pre-formed pyridine ring. A copper(I)-catalyzed method has been described for the direct coupling of pyridines with terminal alkynes. acs.org This reaction provides a straightforward alternative to traditional nucleophilic addition or cross-coupling methods, yielding functionalized heterocycles like propargylcarbamates. acs.org

The asymmetric dearomatization of pyridine derivatives is also a burgeoning field. mdpi.com One method involves activating the pyridine ring via N-alkylation, followed by a diastereoselective nucleophilic addition. For example, a pyridine derivative condensed with L-tert-leucine tert-butyl ester and then N-methylated can react with propynyl (B12738560) magnesium bromide to give a dihydropyridine (B1217469) product with complete stereoselectivity. mdpi.com The chiral auxiliary effectively blocks one face of the pyridinium ion, directing the incoming alkyne nucleophile to the opposite side. mdpi.com

Table 2: Asymmetric Catalytic Methods for Pyridine-Alkyne Synthesis
MethodCatalyst SystemSubstratesProduct TypeKey FindingsReference
Asymmetric [2+2+2] CycloadditionCo(BF4)2·6H2O / Chiral NPN* ligandAlkyne-bearing malononitrile (B47326) + terminal alkynesPyridines with quaternary carbon stereocentersGood yields and excellent enantioselectivities. researchgate.net
Asymmetric CouplingCopper(I) / Chiral ligandPyridines + terminal alkynesPropargylcarbamatesDirect, asymmetric functionalization of the pyridine heterocycle. acs.org
Asymmetric Dearomatization/AlkynylationChiral Auxiliary (from L-tert-leucine)N-alkylpyridinium ions + propynyl magnesium bromideChiral DihydropyridinesComplete stereoselectivity (>20:1 dr) and regioselectivity. mdpi.com
Asymmetric Reductiontrans-RuCl2[(R)-xylBINAP]-[(R)-daipen]Pyridyl ketonesChiral Pyridyl AlcoholsEffective reduction with inhibition of pyridine coordination. chim.it

Advanced Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the molecular characterization of 4-(pyridin-3-yl)but-3-yn-1-ol, each providing unique and complementary information.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the signals for the pyridine (B92270) ring protons are expected in the aromatic region, typically between δ 7.2 and 8.8 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) and the alkyne (-C≡C-CH₂-) would appear as triplets in the upfield region. The hydroxyl proton itself typically presents as a broad singlet that can exchange with D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the downfield region (δ 123-150 ppm), while the two sp-hybridized carbons of the alkyne bond would appear in the characteristic range of δ 80-90 ppm. The methylene carbons (-CH₂-OH and -C≡C-CH₂-) would be found further upfield. In the related compound, 1-(pyridin-3-yl)but-2-yn-1,4-diol, the pyridine carbons appear at δ 123.6, 135.0, 136.9, 147.8, and 148.7 ppm, and the alkyne carbons are observed at δ 84.3 and 85.8 ppm, providing a strong reference for the expected shifts. mdpi.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the two methylene groups in the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H framework unambiguously.

Table 1: Predicted NMR Spectroscopic Data for this compound
Atom TypePredicted Chemical Shift (δ ppm)MultiplicityNotes
¹H NMR
Pyridine-H7.2 - 8.8Multiplets (m)Four distinct protons on the pyridine ring.
-CH₂-OH~3.7Triplet (t)Methylene group adjacent to the hydroxyl.
-C≡C-CH₂-~2.6Triplet (t)Methylene group adjacent to the alkyne.
-OHVariableBroad Singlet (br s)Chemical shift is concentration and solvent dependent.
¹³C NMR
Pyridine-C123 - 150-Five distinct aromatic carbon signals. mdpi.com
Alkyne-C80 - 90-Two distinct sp-hybridized carbon signals. mdpi.com
-CH₂-OH~60-Carbon of the methylene group adjacent to the hydroxyl.
-C≡C-CH₂-~20-Carbon of the methylene group adjacent to the alkyne.

HRMS is a critical technique used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, the exact mass of the protonated molecular ion ([M+H]⁺) can be determined. pensoft.netacs.org For the molecular formula C₉H₉NO, this allows for differentiation from other compounds with the same nominal mass but different elemental formulas. The confirmation of the molecular weight, 147.17 g/mol , is a key step in its characterization.

Table 2: HRMS Data for this compound
IonMolecular FormulaCalculated Exact Mass (m/z)Method
[M+H]⁺C₉H₁₀NO⁺148.0757ESI-TOF

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum shows key absorption bands that confirm its structure. A strong, broad band is expected in the region of 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A weak but sharp absorption band is anticipated in the range of 2100–2260 cm⁻¹, corresponding to the C≡C triple bond stretch of the alkyne. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. For the related compound 1-(pyridin-3-yl)but-2-yn-1,4-diol, these bands are observed at 3368 cm⁻¹ (O-H) and 2235 cm⁻¹ (C≡C), respectively, supporting these assignments. mdpi.com

Raman spectroscopy, while less commonly reported for this specific compound, would provide complementary information. The C≡C triple bond, being a more symmetric and less polar bond, often gives a stronger signal in Raman spectroscopy compared to IR spectroscopy.

Table 3: Key Infrared (IR) Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3500Strong, Broad
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Weak to Medium, Sharp
Pyridine RingC=C, C=N Stretches1400 - 1600Medium
Alkane (-C-H)C-H Stretch2850 - 3000Medium

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the π-electron system of the pyridine ring. The pyridin-3-yl chromophore is expected to exhibit characteristic absorption bands. For a similar compound, 1-pyridin-3-yl-ethylamine, absorption maxima (λmax) are observed at 204 nm and 258 nm. acs.org These correspond to π→π* transitions within the aromatic ring. While fluorescence data for this compound is not widely documented, many pyridine derivatives exhibit fluorescence, the characteristics of which would depend on the molecular rigidity and the electronic nature of its substituents.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, the structure of the closely related analog, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol , has been determined and offers significant insight. researchgate.netresearchgate.net

This analog was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net In the crystal structure, molecules form cyclic dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another. researchgate.net This analysis provides a reliable model for the likely intermolecular interactions and packing of this compound in the solid state.

Table 4: Crystallographic Data for the Analogous Compound 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
ParameterValueReference
Molecular FormulaC₁₀H₁₁NO researchgate.net
Crystal SystemMonoclinic researchgate.netresearchgate.net
Space GroupP2₁/c researchgate.netresearchgate.net
a (Å)5.901(2) researchgate.netresearchgate.net
b (Å)13.380(4) researchgate.netresearchgate.net
c (Å)11.537(3) researchgate.netresearchgate.net
β (°)95.760(5) researchgate.netresearchgate.net
Volume (ų)906.3 researchgate.netresearchgate.net
Z (molecules/cell)4 researchgate.netresearchgate.net

Note: Data is for the structural analog 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for purity determination. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. sielc.com Detection is typically performed using a UV detector, with a wavelength set to one of the absorption maxima of the pyridine ring, such as 254 nm or 260 nm. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying impurities by providing both retention time and mass-to-charge ratio data for each separated component.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it a powerful tool for high-throughput analysis and the detection of trace-level impurities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. psu.edu Methods such as Density Functional Theory (DFT) are widely used to solve the electronic structure of molecules, providing a detailed picture of electron distribution and energy levels. github.io For 4-(Pyridin-3-yl)but-3-yn-1-ol, these calculations can elucidate its reactivity and kinetic stability.

The electronic properties of a molecule are described by solving the time-independent Schrödinger equation, though approximations are necessary for multi-electron systems. github.io DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for modeling organic molecules. github.io

Key reactivity descriptors derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron to a higher energy state.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

DescriptorSignificance for this compound
HOMO EnergyIndicates the tendency to donate electrons, likely influenced by the π-systems of the pyridine ring and alkyne.
LUMO EnergyIndicates the tendency to accept electrons; the electron-deficient pyridine ring would be a key contributor.
HOMO-LUMO GapPredicts the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential (ESP)Highlights sites for electrophilic and nucleophilic attack, guiding the prediction of intermolecular interactions.

Molecular Docking and Virtual Screening in Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to screen libraries of small molecules by predicting their binding affinity and mode to a specific protein target. nih.gov The pyridine nucleus is a common feature in many therapeutic agents and is often explored in docking studies. mdpi.com

The process of virtual screening using docking involves:

Preparation of the Receptor: A 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A scoring function is used to evaluate different binding poses of the ligand within the receptor's active site, predicting the binding energy for each pose.

While specific docking studies for this compound are not prominently reported, its structural motifs—a hydrogen bond donor/acceptor (hydroxyl group), a hydrogen bond acceptor (pyridine nitrogen), and a rigid alkynyl linker—make it a valuable scaffold for such investigations. Virtual screening efforts have successfully identified pyridine-containing compounds as potential inhibitors for various biological targets. nih.govnih.gov

StepDescriptionRelevance to this compound
1. Target IdentificationSelection of a biologically relevant protein target.The compound could be screened against targets where pyridine scaffolds have shown activity, such as kinases or aminopeptidases. nih.govontosight.ai
2. Binding Site DefinitionIdentifying the active or allosteric site on the protein.The defined pocket would be the target for docking the compound.
3. Ligand DockingComputational placement of the compound into the binding site.Predicts how the hydroxyl and pyridine groups form key interactions (e.g., hydrogen bonds, π-π stacking).
4. Scoring and AnalysisRanking of poses based on binding affinity scores.A high score would suggest that this compound is a promising candidate for further experimental testing. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov This technique can be used to study the flexibility of this compound and to observe the stability of its interactions when bound to a biological target.

In a typical MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. By iterating this process, a trajectory of the molecule's movements is generated. This can reveal:

Conformational Landscapes: The range of accessible shapes (conformations) the molecule can adopt in solution. The butynol (B8639501) chain provides some flexibility, while the pyridine ring is rigid.

Binding Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. It can show whether key interactions, such as hydrogen bonds, are maintained over the simulation time. nih.gov

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules, providing a more realistic environment to study molecular behavior compared to in-vacuo calculations.

For example, MD simulations of benzopyran-based inhibitors targeting human insulin-regulated aminopeptidase (B13392206) (IRAP) were used to confirm the stability of the initial binding pose and the persistence of key interactions with the protein and a catalytic zinc ion. nih.gov A similar approach could be applied to understand the dynamic behavior of this compound within a target's active site.

MD Simulation OutputInsight Provided
Root Mean Square Deviation (RMSD)Measures the stability of the ligand's position in the binding site over time.
Root Mean Square Fluctuation (RMSF)Identifies which parts of the ligand or protein are more flexible or rigid.
Interaction AnalysisTracks the formation and breaking of hydrogen bonds and other non-covalent interactions.
Free Energy CalculationsProvides a more rigorous estimation of binding affinity (e.g., via MM/PBSA or free energy perturbation).

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

The study of how molecules pack in the solid state is crucial for understanding physical properties like solubility and stability. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net It maps the electron distribution of a molecule within the crystal, providing a graphical representation of close contacts with neighboring molecules.

Although a crystal structure for this compound is not available in the searched literature, analysis of closely related compounds provides a strong indication of the expected interactions. For instance, a Hirshfeld analysis of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate showed that the crystal packing was dominated by H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), and O···H/H···O (11.1%) interactions. nih.gov Another study on 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533) also highlighted the dominant role of O···H, H···H, and C···H contacts in the supramolecular assembly. researchgate.net

For this compound, one would anticipate:

Hydrogen Bonding: Strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another. A crystal structure of the closely related 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol confirms the presence of intermolecular hydrogen bonds that form cyclic dimers. researchgate.net

π-π Stacking: Potential stacking interactions between the pyridine rings of adjacent molecules.

van der Waals Forces: A significant number of H···H and C···H contacts, which collectively contribute to the stability of the crystal packing. nih.gov

Predicted Intermolecular Contacts for this compound based on Analogous Structures
Interaction TypeDescriptionAnticipated Contribution
O···H/H···ORepresents hydrogen bonding involving the hydroxyl group and pyridine nitrogen.Significant, a primary driver of supramolecular assembly. researchgate.net
H···HRepresents van der Waals forces.Expected to be the largest contributor to the overall surface area, as seen in many organic crystals. nih.gov
C···H/H···CInvolves contacts between carbon and hydrogen atoms, including potential C-H···π interactions.A major contributor to crystal packing. nih.gov
N···H/H···NContacts involving the pyridine nitrogen.A moderate but important contribution, often linked to hydrogen bonding. nih.gov

Research Applications and Potential Domains

Strategic Intermediate in Complex Organic Synthesis

The structural features of 4-(Pyridin-3-yl)but-3-yn-1-ol, namely the presence of a pyridine (B92270) ring, a hydroxyl group, and an alkyne functionality, make it a highly valuable intermediate in the synthesis of more elaborate chemical structures. The reactivity of the alkyne and hydroxyl groups allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

The rigid, linear nature of the alkyne unit in this compound makes it an excellent component for the construction of macrocyclic structures. Macrocycles are large ring structures that are of significant interest in drug discovery due to their ability to bind to challenging protein targets. mdpi.com The synthesis of these complex structures often involves the strategic coupling of smaller, functionalized building blocks, and the pyridine and alkyne moieties of this compound provide ideal handles for such reactions. For instance, the alkyne can participate in various cyclization reactions, such as the hexadehydro-Diels–Alder (HDDA) reaction, to form complex benzenoid structures. nih.gov

Furthermore, the pyridine ring can be incorporated into larger polycyclic aromatic systems. These systems are often planar and can intercalate with DNA or interact with the active sites of enzymes, leading to potent biological activity. The synthesis of such compounds often relies on the stepwise construction of the ring system, where a pre-functionalized pyridine derivative like this compound can serve as a key starting material.

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. sigmaaldrich.com Certain heterocyclic scaffolds are considered "privileged structures" due to their ability to bind to multiple biological targets with high affinity. acs.org The pyridine ring is a classic example of a privileged structure, found in numerous natural products and pharmaceuticals. nih.gov

This compound serves as a versatile building block for the synthesis of a variety of privileged heterocyclic scaffolds. The alkyne group can be transformed into other functional groups or used in cycloaddition reactions to form new rings. For example, it can be a precursor for the synthesis of substituted pyrroles, which are known to possess a wide range of biological activities. mdpi.com The pyridine nitrogen can also be utilized in the formation of fused heterocyclic systems. The combination of the pyridine ring and the reactive butynol (B8639501) side chain allows for the creation of diverse molecular architectures with the potential for novel biological activities. This diversity-oriented synthesis approach is crucial for the exploration of new chemical space in drug discovery. chim.it

Exploration in Contemporary Medicinal Chemistry Research

The inherent structural motifs of this compound have made it and its derivatives subjects of interest in various areas of medicinal chemistry research. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules, while the alkyne and hydroxyl groups provide points for further chemical modification to optimize binding and pharmacokinetic properties.

CYP17 Inhibitors: The enzyme CYP17 (17α-hydroxylase/17,20-lyase) is a critical enzyme in the biosynthesis of androgens and is a key target for the treatment of prostate cancer. google.comgoogle.com Several non-steroidal CYP17 inhibitors have been developed, and the pyridine moiety is a common feature in many of these compounds. cu.edu.egnih.govresearchgate.net The nitrogen atom of the pyridine ring can coordinate with the heme iron in the active site of the enzyme, leading to inhibition. google.com Derivatives of this compound have been investigated as potential CYP17 inhibitors, with the butynol side chain offering a vector for modification to enhance potency and selectivity. google.com

Mcl-1 Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor survival and chemoresistance. nih.gov The development of small molecule inhibitors of Mcl-1 is a promising strategy for cancer therapy. Structure-based design has led to the identification of potent Mcl-1 inhibitors, and some of these feature heterocyclic scaffolds. nih.govacs.org While direct evidence for this compound as an Mcl-1 inhibitor is not prominent, its potential as a scaffold for the synthesis of Mcl-1 inhibitors is significant. The butynol chain could be elaborated to introduce functionalities that mimic the binding of pro-apoptotic BH3-only proteins to Mcl-1. nih.govnih.govmedchemexpress.com

NDM-1 Inhibitors: New Delhi metallo-β-lactamase 1 (NDM-1) is an enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a serious threat to public health. The development of NDM-1 inhibitors is a crucial area of research. While specific studies on this compound as an NDM-1 inhibitor are not widely reported, the general class of pyridine-containing compounds has been explored for this purpose. The pyridine nitrogen and other functionalities can potentially interact with the zinc ions in the active site of NDM-1 or with key amino acid residues.

G-quadruplex Stabilizers: G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, such as those found in telomeres and the promoter regions of oncogenes. mdpi.com The stabilization of G-quadruplexes by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them attractive targets for anticancer drug design. wur.nl A number of G-quadruplex ligands feature planar aromatic systems capable of π-π stacking with the G-tetrads. nih.gov The pyridine-containing core of this compound provides a foundation for the design of G-quadruplex stabilizers. The butynol side chain can be modified to introduce cationic groups that can interact with the negatively charged phosphate (B84403) backbone of the nucleic acid, further enhancing binding affinity and selectivity. researchgate.net

The pyridine nucleus is a common feature in a wide array of compounds possessing antimicrobial and antiviral properties. nih.gov The ability of the pyridine ring to mimic natural purine (B94841) bases and to participate in various biological interactions makes it a valuable pharmacophore in the development of anti-infective agents.

Antimicrobial Research: Derivatives of pyridine have shown activity against a range of bacteria and fungi. nih.govillinoisstate.edu The mechanism of action can vary, but often involves the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural versatility of this compound allows for the synthesis of a library of derivatives that can be screened for antimicrobial activity against various pathogens.

Antiviral Research: Pyridine-containing compounds have also been investigated for their antiviral activity. semanticscholar.orgijpsr.com For example, they have been explored as inhibitors of viral enzymes or as agents that block viral entry into host cells. The potential for this compound to serve as a scaffold for the development of novel antiviral agents is an active area of research.

Scaffold for Modulating Biological Pathways

The molecular architecture of this compound makes it a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The pyridine nucleus is a well-established "privileged structure" in drug discovery, found in numerous natural products and approved pharmaceuticals. mdpi.com Its presence can enhance water solubility and provide a key interaction point with biological targets such as enzymes and receptors. mdpi.com

The utility of this compound lies in its capacity to serve as a foundational structure for creating more complex molecules designed to modulate specific biological pathways. For instance, pyridine-containing structures are integral to drugs that target crucial cellular processes. A notable example is Abiraterone, a pyridine derivative that inhibits the CYP17A1 enzyme, a key player in the androgen biosynthesis pathway relevant to prostate cancer. nih.gov This highlights the potential of the pyridine moiety within a larger scaffold to achieve high target specificity and potent inhibition.

Furthermore, derivatives built upon the (pyridin-yl)but-3-yn-1-ol core have been investigated for their potential to inhibit protein kinases, enzymes that play a central role in cellular signal transduction pathways. ontosight.ai Dysregulation of these pathways is a hallmark of many diseases, including cancer. The alkyne and hydroxyl functional groups of this compound offer convenient handles for synthetic modification, allowing chemists to systematically alter the structure to optimize binding affinity and biological activity. Synthetic strategies, such as the Sonogashira coupling, readily use terminal alkynes to link the pyridine-butynol fragment to other chemical entities, thereby enabling the construction of diverse libraries of potential drug candidates. mdpi.comresearchgate.net Research into related heterocyclic scaffolds has demonstrated that such molecules can be elaborated into compounds with significant cytotoxic activity against various cancer cell lines. nih.gov

Contributions to Advanced Materials Science

The distinct functional groups of this compound also render it a highly useful component in the field of materials science. Its ability to participate in a variety of chemical transformations allows for its incorporation into polymers, organometallic frameworks, and self-assembling systems.

Synthesis of Functional Polymers and Conjugated Systems

The dual functionality of this compound—a terminal alkyne and a primary alcohol—provides multiple avenues for the synthesis of advanced polymers. The hydroxyl group can act as an initiator for Ring-Opening Polymerization (ROP) of cyclic monomers like lactones, effectively installing the pyridinyl-alkyne moiety at the polymer chain end. rsc.org This terminal alkyne then becomes available for post-polymerization modification.

The terminal alkyne is particularly suited for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and specificity. nih.govacs.org This allows for the covalent linking of the polymer chain to other molecules or materials bearing an azide (B81097) group, creating well-defined polymer conjugates. acs.orgresearchgate.net Conversely, the compound itself can be "clicked" onto a polymer backbone that has been functionalized with azide groups. acs.org The pyridine ring itself can be a key component of the polymer backbone, leading to materials with unique properties. For example, polymers incorporating 2,6-bis(1,2,3-triazol-4-yl)pyridine units, formed via click chemistry, have been shown to form metallogels upon the addition of metal ions. nih.govacs.org

Moreover, the combination of the pyridine ring and the alkyne bond forms a conjugated system that can be extended through reactions like the Sonogashira coupling. This methodology is widely used to synthesize conjugated polymers, which are of great interest for their electronic and optical properties in applications such as organic electronics and sensors. researchgate.net

Polymerization TechniqueRole of this compoundResulting Polymer ArchitectureRelevant Functional Group(s)
Ring-Opening Polymerization (ROP) InitiatorEnd-functionalized linear polymerHydroxyl (-OH)
"Click" Chemistry (e.g., CuAAC) Monomer for post-polymerization modificationGrafting onto a polymer backboneAlkyne (-C≡CH)
Step-Growth Polymerization Monomer or co-monomer (e.g., via Sonogashira coupling)Linear conjugated polymerAlkyne (-C≡CH), Pyridine Ring

Development of Organometallic and Coordination Compounds

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. mdpi.com This allows the compound to act as a ligand in the formation of organometallic and coordination complexes. The hydroxyl group can also coordinate to a metal center, enabling the compound to function as a bidentate N,O-ligand. This chelation can lead to the formation of stable, well-defined metal complexes.

Research into related pyridine-alcohol ligands has demonstrated their ability to form stable complexes with various metals, including gold(III). The structure of the ligand is crucial for determining the coordination geometry, stability, and subsequent catalytic activity of the resulting complex. The alkyne group can also participate in metal coordination through its π-system, potentially allowing this compound to act as a tridentate ligand in some systems. The synthesis of such ligands and their metal complexes often employs organometallic catalysts, such as the palladium/copper systems used in Sonogashira couplings. researchgate.netresearchgate.net These complexes have potential applications in catalysis, sensing, and the development of novel materials with specific magnetic or electronic properties.

Applications in Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-equipped to participate in such assemblies due to its capacity for forming multiple, specific intermolecular interactions.

The key interactions that this molecule can engage in include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are fundamental in directing the self-assembly of molecules into predictable patterns, such as the formation of chains, sheets, or more complex 3D networks. researchgate.netacs.org

π-π Stacking: The aromatic pyridine ring can stack with other aromatic systems, an interaction that is crucial for the stabilization of many supramolecular structures. acs.org

Metal Coordination: As discussed previously, the pyridine and hydroxyl groups can coordinate to metal ions, providing a strong and directional interaction to build metallo-supramolecular architectures. mdpi.com

The but-3-yn-1-ol moiety has been successfully used as a linker in the construction of large, self-assembling systems based on polycyclic aromatic hydrocarbons like pyrene. unibe.chunibe.ch These systems can form diverse nanostructures, including nanosheets and tubular objects, driven by the interplay of hydrophobic effects and π-stacking. unibe.chunibe.ch The amphiphilic nature of this compound, with its hydrophilic alcohol and pyridine groups and more hydrophobic hydrocarbon backbone, suggests its potential as a gelator capable of forming supramolecular gels in water or organic solvents. acs.org

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthesis methods. For pyridine-containing compounds like 4-(Pyridin-3-yl)but-3-yn-1-ol, future research will likely focus on replacing traditional, often harsh, synthetic conditions with greener alternatives.

Key Research Thrusts:

Use of Green Solvents: There is a growing interest in using ionic liquids (ILs) as sustainable alternatives to conventional volatile organic solvents for pyridine (B92270) synthesis. researchgate.net ILs can function as both the solvent and catalyst, are non-volatile, and can often be recycled, which aligns with the principles of green chemistry. researchgate.netmdpi.com Research into ILs that facilitate the coupling of pyridine precursors with alkyne side-chains could lead to more efficient and environmentally friendly production of this compound. researchgate.net Water, as the ultimate green solvent, is also being explored for synthesizing heterocyclic compounds, with some methods showing high yields for certain thiophene (B33073) derivatives. mdpi.com

Catalyst-Efficient and One-Pot Reactions: The development of efficient, one-pot multicomponent reactions represents a significant advance in green synthesis. researchgate.net Methodologies using nano copper ferrite (B1171679) as a magnetically recoverable catalyst have been reported for the synthesis of polysubstituted pyridines, offering advantages like high yields, short reaction times, and easy catalyst separation. nanoscalereports.com Applying such domino or tandem reaction principles, where multiple bonds are formed in a single operation without isolating intermediates, could streamline the synthesis of this compound, minimizing waste and energy consumption. organic-chemistry.orgcolab.ws

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, metal-free synthetic routes are being actively pursued. nih.gov For instance, base-promoted reactions of 1-arylethylamines with ynones have been shown to produce polysubstituted pyridines with high efficiency and regioselectivity under metal-free conditions. organic-chemistry.org Future work may adapt such strategies for the synthesis of the target compound.

Development of Highly Selective Catalytic Systems for Functionalization

The presence of multiple reactive sites in this compound (the pyridine ring, the alkyne, and the alcohol) necessitates the development of highly selective catalysts to modify one site without affecting the others. Such selective functionalization is crucial for creating a diverse range of derivatives for various applications.

Key Research Thrusts:

Regioselective Functionalization of the Pyridine Ring: Advanced catalytic systems are enabling the precise modification of pyridine rings. For example, electrochemical methods have been developed for the C4-selective deuteration of pyridine derivatives using D₂O under mild, metal-free conditions. bohrium.com This highlights the potential for developing catalysts that can selectively functionalize specific positions on the pyridine ring of the target molecule.

Stereo- and Regioselective Alkyne Transformations: The alkyne group is a versatile handle for a wide array of transformations. Iron-based metal-organic frameworks (MOFs) have been used as recyclable precatalysts for the syn-selective hydroboration of alkynes, a key reaction for producing valuable organoborane compounds. nih.gov Similarly, rhodium-NHC complexes, with the addition of pyridine, can selectively catalyze the head-to-tail dimerization of terminal alkynes to form 1,3-substituted enynes. csic.es Palladium-catalyzed systems, modulated by specific ligands and conditions, can achieve either hydroformylation or semi-hydrogenation of alkynes with high chemo- and stereoselectivity. rsc.org

Catalyst-Controlled Divergent Synthesis: A major goal is the development of catalytic systems that can produce different products from the same starting material simply by changing the catalyst or reaction conditions. For example, different ruthenium catalysts have been shown to produce either E-selective or Z-selective vinylsilanes from the same alkyne. rsc.org Similarly, cobalt-catalyzed hydrogenation of alkynes can be tuned to yield either the Z- or E-alkene product. rsc.org Applying this paradigm to this compound could provide access to a wide library of stereochemically diverse compounds.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. frontiersin.org These computational tools can analyze vast datasets to predict the properties of novel compounds, screen virtual libraries, and propose new molecular structures with desired characteristics.

Key Research Thrusts:

Predictive Modeling: AI/ML algorithms can be trained on large databases of chemical structures and their associated biological activities and physicochemical properties. nih.gov These models can then be used to predict the potential efficacy, toxicity, and pharmacokinetic profiles (ADME) of new derivatives of 4-(Pyridin-in-3-yl)but-3-yn-1-ol, helping to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com

Generative Models for De Novo Design: Generative AI approaches can design entirely new molecules from the ground up. acs.orgnih.gov By providing the model with a set of desired properties, such as high binding affinity for a specific biological target and good drug-likeness, these algorithms can generate novel pyridine-containing structures for further investigation. researchgate.net This approach can explore a much wider chemical space than traditional methods.

Synergy with Other Computational Tools: The power of AI is amplified when combined with other computational methods. For example, the synergy between AI for target identification, protein structure prediction (like AlphaFold2), and generative chemistry platforms (like Chemistry42) can create a powerful, digitally-driven drug development process, even when structural data is limited. acs.org

Expansion into Novel Bio-conjugation and Nanoscience Applications

The distinct functional groups of this compound make it an excellent candidate for applications in bioconjugation and nanoscience, fields focused on linking molecules to biological systems and creating functional nanoscale materials.

Key Research Thrusts:

Alkyne-Based Bioconjugation: The terminal alkyne group is a key component for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.govnih.gov This provides a highly efficient and specific method for covalently attaching the molecule to biomolecules (like proteins, antibodies, or nucleic acids) that have been tagged with an azide (B81097) group. nih.gov This strategy is fundamental in chemical biology for creating antibody-drug conjugates and for determining the mode of action of bioactive compounds. nih.govuri.edu

Functionalization of Nanomaterials: Alkynes have emerged as a promising alternative to thiols for functionalizing the surface of gold and silver nanoparticles. nih.govacs.org This functionalization is crucial for applications in chemical sensing, diagnostics, and therapeutics. nih.govacs.org Alkyne-functionalized nanoparticles offer improved stability and can be used for surface-enhanced Raman scattering (SERS) imaging in cells. acs.orgrsc.org The this compound molecule could be used to coat nanoparticles, with the pyridine ring potentially offering additional coordination sites or modulating the electronic properties of the nanoparticle surface.

Development of Smart Nanomaterials: The molecule's structure lends itself to the creation of advanced nanomaterials. For instance, it could be incorporated into nanogels, which are polymeric nanocarriers used for drug delivery. nih.gov The alkyne group on the nanogel surface could be used to attach targeting ligands or other functional molecules via click chemistry. nih.gov The pyridine moiety could influence the material's interaction with biological systems or its response to stimuli like pH changes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Pyridin-3-yl)but-3-yn-1-ol, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 3-bromopyridine and propargyl alcohol derivatives under palladium-catalyzed conditions . Key parameters include:

  • Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%).
  • Base selection (e.g., triethylamine or piperidine for deprotonation).
  • Solvent choice (e.g., THF or DMF for optimal solubility).
  • Reaction temperature (typically 60-80°C to balance reactivity and side-product formation).
    Yield optimization requires inert atmosphere (N₂/Ar) to prevent alkyne oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the pyridine ring protons (δ 7.2-8.8 ppm) and alkyne-proximal hydroxyl group (broad singlet ~δ 2.5 ppm) .
  • IR spectroscopy : O-H stretch (~3200-3500 cm⁻¹) and C≡C stretch (~2100-2260 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Store under inert gas (argon) at -20°C to prevent alkyne hydration or oxidation .
  • Use amber vials to minimize light-induced degradation.
  • Monitor for color changes (yellowing indicates decomposition) and re-test purity via HPLC before critical experiments .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyridine ring influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer :

  • The pyridine’s nitrogen lone pairs coordinate to metal centers (e.g., Pd, Ru), modulating catalytic activity. For example, in hydrogenation:
  • Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively reduces alkynes to cis-alkenes .
  • Ligand-modified Pd nanoparticles enhance selectivity by steric shielding of the pyridine moiety .
  • DFT calculations (e.g., Gaussian 16) can model electron density distribution to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatives?

  • Methodological Answer :

  • Reproducibility checks : Verify catalyst pre-activation (e.g., reduction of Pd(OAc)₂ to Pd⁰) and solvent degassing .
  • Controlled experiments : Compare ligand effects (e.g., PPh₃ vs. Xantphos) on turnover frequency.
  • Data normalization : Express yields relative to internal standards (e.g., mesitylene) to account for volatilization losses .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. How can computational chemistry predict the degradation pathways of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Quantum mechanics (QM) : Employ Gaussian or ORCA to calculate bond dissociation energies (BDEs) for the alkyne and hydroxyl groups.
  • Molecular dynamics (MD) : Simulate protonation states in aqueous acidic environments (pH 2-4) to identify vulnerable sites.
  • Reactivity indices : Use Fukui functions to predict electrophilic/nucleophilic attack points .
  • Validate predictions with LC-MS/MS to detect degradation products (e.g., ketones from alkyne hydration) .

Q. What experimental designs mitigate variability in biological activity studies of this compound analogs?

  • Methodological Answer :

  • Dose-response standardization : Use Hill plots to compare EC₅₀ values across analogs.
  • Negative controls : Include pyridine-free analogs to isolate the pyridine’s role in activity.
  • High-throughput screening (HTS) : Employ 96-well plates with automated liquid handling to reduce human error .
  • Stability assays : Pre-incubate compounds in assay buffers (e.g., PBS) to account for hydrolysis .

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Reactant of Route 1
4-(Pyridin-3-yl)but-3-yn-1-ol
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4-(Pyridin-3-yl)but-3-yn-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.